Diazald

説明

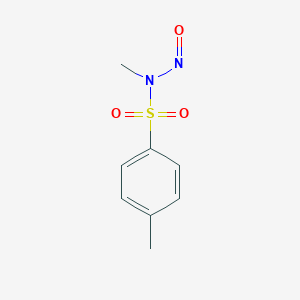

Structure

3D Structure

特性

IUPAC Name |

N,4-dimethyl-N-nitrosobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKZOUIEAHOBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058827 | |

| Record name | N-Methyl-N-nitrosotoluene-4-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] Fine light yellow crystals; [MSDSonline] | |

| Record name | p-Tolylsulfonylmethylnitrosamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6513 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SOL IN ETHER, PETROLEUM ETHER, BENZENE, SOL IN CHLOROFORM, CARBON TETRACHLORIDE, VERY SOL IN HOT ALC, SOL IN MOST ORGANIC SOLVENTS | |

| Record name | P-TOLYLSULFONYLMETHYLNITROSAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000479 [mmHg] | |

| Record name | p-Tolylsulfonylmethylnitrosamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6513 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW CRYSTALS FROM BENZENE + PETROLEUM ETHER | |

CAS No. |

80-11-5, 102832-11-1 | |

| Record name | N-Methyl-N-nitroso-p-toluenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolylsulfonylmethylnitrosamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazald | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazald | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N,4-dimethyl-N-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-N-nitrosotoluene-4-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-nitrosotoluene-4-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 102832-11-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLYLSULFONYLMETHYLNITROSAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3089966LA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-TOLYLSULFONYLMETHYLNITROSAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

62 °C | |

| Record name | P-TOLYLSULFONYLMETHYLNITROSAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Diazald: A Precursor to Diazomethane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diazald, chemically known as N-methyl-N-nitroso-p-toluenesulfonamide, serves as a crucial and relatively safe precursor for the in-situ generation of diazomethane, a versatile but highly toxic and explosive methylating agent in organic synthesis.[1] This guide elucidates the fundamental mechanism of action of this compound, provides detailed experimental protocols for the generation of diazomethane, and presents relevant data in a structured format for ease of comparison.

Mechanism of Action: Base-Catalyzed Elimination

The primary function of this compound is to generate diazomethane through a base-catalyzed elimination reaction.[1][2] This process is typically carried out by treating this compound with a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in a suitable solvent system.[1][2] The reaction proceeds through a two-step elimination mechanism.

The reaction is initiated by the attack of a hydroxide ion on the methyl group's hydrogen, which is acidic due to the electron-withdrawing nature of the adjacent nitrosamine and tosyl groups. This is followed by a rearrangement and subsequent elimination to yield diazomethane and the p-toluenesulfonate salt as a byproduct.[1] The diazomethane is typically co-distilled with a low-boiling solvent like diethyl ether as it is formed.[1]

References

Diazald: A Comprehensive Technical Guide to its Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazald, with the IUPAC name N,4-dimethyl-N-nitrosobenzenesulfonamide, is a pale yellow crystalline solid widely utilized in organic synthesis.[1] It is most recognized as a stable and convenient precursor for the in-situ generation of diazomethane, a versatile but hazardous reagent.[2][3] This technical guide provides an in-depth overview of the core chemical properties and solubility characteristics of this compound, presenting quantitative data in structured tables, detailing relevant experimental protocols, and illustrating key processes through logical diagrams.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a concise reference for laboratory use.

| Property | Value | Reference(s) |

| IUPAC Name | N,4-dimethyl-N-nitrosobenzenesulfonamide | [1][4] |

| Synonyms | This compound, N-Methyl-N-nitroso-p-toluenesulfonamide | [1][2][4][5] |

| CAS Number | 80-11-5 | [5] |

| Molecular Formula | C₈H₁₀N₂O₃S | [1][3] |

| Molecular Weight | 214.24 g/mol | [1][3] |

| Appearance | Pale yellow crystalline powder | [1][4] |

| Melting Point | 61-62 °C | [1][3] |

| Boiling Point | Not available (decomposes) | |

| Density | Not available |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Insoluble/Negligible | [1][4][6] |

| Ethanol | Soluble | [6][7] |

| Diethyl Ether | Soluble | [6][7] |

| Petroleum Ether | Soluble | [6][7] |

| Benzene | Soluble | [6][7] |

| Chloroform | Soluble | [6][7] |

| Carbon Tetrachloride | Soluble | [6][7] |

| Acetone | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [1] |

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point range of this compound using a standard laboratory apparatus.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted is recorded as the end of the melting range.

-

The observed melting range is then compared to the literature value.

Generation of Diazomethane from this compound

Objective: To safely generate a solution of diazomethane from this compound for use in organic synthesis. This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.

Methodology:

-

A two-phase system is prepared, typically consisting of an aqueous solution of a strong base (e.g., potassium hydroxide) and an organic solvent in which this compound is soluble (e.g., diethyl ether).[3]

-

The reaction vessel is equipped with a dropping funnel and a condenser.

-

A solution of this compound in the organic solvent is added dropwise from the dropping funnel to the stirred, heated biphasic mixture.[3]

-

Upon contact with the base, this compound undergoes an elimination reaction to generate diazomethane.

-

The volatile diazomethane co-distills with the organic solvent and is collected in a cooled receiving flask.

-

The resulting diazomethane solution is a yellow color and should be used immediately without storage.

Logical Relationships and Reaction Pathways

This compound's primary significance lies in its role as a precursor to diazomethane. Diazomethane is a potent methylating agent that can react with various functional groups present in biological macromolecules, such as carboxylic acids on proteins or nucleobases in DNA. This methylation can alter the structure and function of these biomolecules.

The diagram above illustrates the two-stage process: the chemical conversion of this compound to diazomethane, followed by the reaction of diazomethane with a generic biomolecule containing an acidic proton, resulting in its methylation. The mechanism of methylation by diazomethane typically involves the protonation of diazomethane by the acidic proton of the substrate, followed by a nucleophilic attack of the resulting conjugate base on the methyl group, with the liberation of nitrogen gas.[8][9]

Conclusion

This compound serves as a critical reagent in organic chemistry, primarily as a safe and efficient source of diazomethane. Its well-defined chemical properties and predictable solubility behavior in organic solvents facilitate its use in various synthetic applications. Understanding these core characteristics is essential for its effective and safe handling in research, and drug development settings.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C8H10N2O3S | CID 6628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. pure.mpg.de [pure.mpg.de]

- 7. pure.mpg.de [pure.mpg.de]

- 8. homework.study.com [homework.study.com]

- 9. Mechanism of the diazomethane alkylation of a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

A Comprehensive Technical Guide to the Safe Handling of Diazald®

For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) is a widely used precursor for the in-situ generation of diazomethane, a versatile but highly toxic and explosive methylating agent.[1][2] This guide provides an in-depth overview of the essential safety precautions, handling protocols, and emergency procedures required when working with this compound®.

Hazard Identification and Quantitative Data

This compound® itself is classified as a hazardous substance with multiple risk factors. It is crucial to be fully aware of its properties to mitigate potential dangers.

GHS Classification:

-

Self-reactive substance (Type C)[3]

-

Acute toxicity, Oral (Category 5)[3]

-

Skin irritation (Category 2)[3]

-

Eye irritation (Category 2A)[3]

-

Skin sensitization (Category 1)[3]

-

Specific target organ toxicity - single exposure (Category 3)[3]

Signal Word: Danger[3]

Hazard Statements:

-

H242: Heating may cause a fire.[3]

-

H303: May be harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H317: May cause an allergic skin reaction.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

The following table summarizes key quantitative data for this compound®:

| Property | Value | Source(s) |

| Molecular Formula | CH₃C₆H₄SO₂N(CH₃)NO | |

| Molecular Weight | 214.24 g/mol | [4] |

| CAS Number | 80-11-5 | [4] |

| Melting Point | 61-62 °C | [4] |

| Storage Temperature | Recommended refrigerated for prolonged storage. | [1] |

| Decomposition Temperature | May begin to self-heat and spontaneously ignite at temperatures above 40°C. | [4] |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls:

-

Fume Hood: All work involving this compound® and the generation of diazomethane must be conducted in a properly functioning chemical fume hood.[1][5]

-

Ventilation: Adequate exhaust ventilation should be in place where dust may be formed.[3]

-

Safety Shield: Use a blast shield during diazomethane distillations to protect the researcher.[5]

-

Dedicated Glassware: Use only flame-polished or Clear-Seal® joint glassware specifically designed for diazomethane generation to avoid explosions initiated by rough surfaces.[1][6]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are required. A face shield is also recommended.[5][7]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves before use and use proper removal techniques.[3][7] Double gloving is recommended.[5]

-

Lab Coat: A lab coat, long pants, and closed-toed footwear must be worn.[5]

-

Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[7]

-

-

Respiratory Protection: If workplace conditions warrant, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. A dust mask of type N95 (US) is a form of personal protective equipment.[7]

Experimental Protocols for Safe Handling

The following protocols outline the necessary steps for safely handling this compound® from receipt to disposal.

Storage and Handling:

-

Store this compound® in a tightly closed, brown bottle in a cool, dry, and well-ventilated area away from incompatible substances, heat, and sources of ignition.[1][7] For prolonged storage, refrigeration is recommended.[1]

-

Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[3]

-

Wash hands thoroughly after handling.[7]

Diazomethane Generation from this compound® (Example Protocol):

Warning: The generation of diazomethane should never be performed by an inexperienced individual or when working alone.[5] This is a representative procedure and should be adapted based on the specific scale and experimental requirements.

-

Preparation:

-

Assemble the dedicated, flame-polished glassware for diazomethane generation within a chemical fume hood and behind a safety shield.[1][5]

-

In the reaction vessel, dissolve potassium hydroxide (5 g) in water (8 mL) and add 95% ethanol (10 mL).[1][5]

-

Prepare a solution of this compound® (5.0 g) in ether (45 mL) in a separatory funnel.[1][5]

-

-

Reaction:

-

Distillation and Collection:

-

Completion and Quenching:

-

Once the this compound® solution has been completely added, slowly add an additional 10 mL of ether to the reaction vessel and continue the distillation until the distillate is colorless.[1][5]

-

Any unused diazomethane should be quenched by slowly adding acetic acid until the yellow color disappears.[8]

-

Spill and Waste Disposal:

-

Spills: In the event of a small spill inside a chemical fume hood, close the sash and allow it to evaporate. For larger spills, evacuate the area, activate the fire alarm, and call for emergency assistance.[5] Do not attempt to handle large spills of diazomethane solutions.[5]

-

Waste Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Leave chemicals in their original containers and do not mix with other waste. Contaminated glassware should be left in the fume hood for at least a day before being carefully cleaned.[5]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure to this compound®.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[7]

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]

-

Ingestion: If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[7]

-

Fire: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[3] Wear a self-contained breathing apparatus and full protective gear.[7]

Logical Workflow for Handling this compound®

The following diagram illustrates the logical progression of safety precautions when working with this compound®.

Caption: Workflow for Safe Handling of this compound®.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. westliberty.edu [westliberty.edu]

- 4. This compound 99 80-11-5 [sigmaaldrich.com]

- 5. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 6. pure.mpg.de [pure.mpg.de]

- 7. This compound(80-11-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]

Technical Guide: Diazald as a Precursor for the In Situ Generation of Diazomethane

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Diazomethane is a highly toxic, carcinogenic, and dangerously explosive substance.[1][2][3] All operations involving its synthesis and use must be conducted by trained personnel in a well-ventilated chemical fume hood, behind a blast shield, and with appropriate personal protective equipment, including heavy gloves and safety goggles.[1][4][5] Glassware with scratches, sharp edges, or ground-glass joints must be avoided to prevent detonation; specialized kits with fire-polished or Clear-Seal® joints are strongly recommended.[2][3][5] Diazomethane should be generated for immediate use and should never be stored.[5][6]

Overview of the Synthesis

The generation of diazomethane from N-methyl-N-nitroso-p-toluenesulfonamide, commercially known as Diazald®, is a widely adopted laboratory method for producing ethereal solutions of this versatile C1 building block.[3][7] The reaction involves the base-mediated decomposition of this compound®, typically using potassium hydroxide (KOH) in a biphasic ether/water system, often with an alcohol or a co-solvent like 2-(2-ethoxyethoxy)ethanol (Carbitol) to facilitate the reaction.[1][4][8] The volatile diazomethane is then co-distilled with ether and collected in a cooled receiving flask for immediate use in subsequent chemical transformations, such as esterification of carboxylic acids, Arndt-Eistert homologation, or cyclopropanation reactions.[3][7]

Reaction Stoichiometry and Yield

The quantitative aspects of a typical laboratory-scale diazomethane generation from this compound® are summarized below. The yield can vary based on the efficiency of the distillation and collection process.

| Reagent/Product | Formula | Molar Mass ( g/mol ) | Typical Amount (mmol) | Typical Mass/Volume | Role | Expected Yield (mmol) | Expected Yield (mg) |

| This compound® | C₈H₁₀N₂O₃S | 214.24 | 23.3 | 5.0 g | Precursor | N/A | N/A |

| Potassium Hydroxide | KOH | 56.11 | 89.1 | 5.0 g | Base | N/A | N/A |

| Ethanol (95%) | C₂H₅OH | 46.07 | ~170 | 10 mL | Co-solvent | N/A | N/A |

| Water | H₂O | 18.02 | 444 | 8 mL | Solvent for Base | N/A | N/A |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Variable | 45-200 mL | Reaction & Distillation Solvent | N/A | N/A |

| Diazomethane | CH₂N₂ | 42.04 | N/A | N/A | Product | 16.6 - 21.4 | 700 - 900 |

Table compiled from data in reference[4].

Detailed Experimental Protocol

This protocol is a representative procedure for the generation of approximately 17-21 mmol of diazomethane.[4] It is imperative to use specialized, scratch-free glassware designed for this purpose.

3.1 Apparatus Setup

-

Assemble the diazomethane generation apparatus in a fume hood behind a safety shield. The apparatus typically consists of a two-neck reaction flask, a dropping funnel, and a distillation condenser leading to a receiving flask.[4][6]

-

Ensure all glass joints are of the Clear-Seal® or fire-polished type; do not use standard ground-glass joints.[3][5]

-

Place the reaction flask in a water bath capable of maintaining a temperature of 65-70°C.[6]

-

Cool the receiving flask in a dry ice/isopropanol bath to approximately -78°C to efficiently trap the diazomethane distillate.[4][6]

3.2 Reagent Preparation and Reaction

-

In the reaction flask, prepare a solution of potassium hydroxide (5 g) in water (8 mL) and add 95% ethanol (10 mL).[4]

-

Gently heat the flask in the water bath to 65°C to dissolve the KOH.[6]

-

In a separate flask, dissolve this compound® (5.0 g, 23.3 mmol) in approximately 45 mL of diethyl ether.[4]

-

Transfer the this compound®/ether solution to the dropping funnel attached to the reaction flask.[4]

3.3 Generation and Distillation

-

Begin adding the this compound® solution from the dropping funnel to the warm, stirring KOH solution in the reaction flask. The addition should be controlled over a period of about 20-25 minutes.[4][8]

-

The rate of addition should be matched by the rate of distillation of the yellow ether/diazomethane mixture.[4][8]

-

As the yellow diazomethane forms, it will co-distill with the ether and collect in the cooled receiving flask.[4]

-

Once the addition of the this compound® solution is complete, add an additional portion of ether (approx. 40 mL) to the dropping funnel and continue the distillation until the distilling ether is colorless, ensuring all diazomethane has been transferred.[8]

3.4 Post-Generation Handling

-

The resulting yellow ethereal solution in the receiving flask contains diazomethane and is ready for immediate use.[2]

-

To determine the precise concentration, an aliquot can be titrated with a known excess of benzoic acid in cold ether, followed by back-titration of the unreacted acid with standard NaOH.[2][9]

-

Any unused diazomethane and the reaction vessel residue must be quenched safely. Carefully add acetic acid dropwise until the yellow color disappears and nitrogen evolution ceases.[6]

Visualized Pathways and Workflows

4.1 Reaction Mechanism: Base-Mediated Decomposition of this compound®

The reaction proceeds via an elimination mechanism initiated by the hydroxide base.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Diazomethane - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Diazomethane - Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 6. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. s715e287d58b096e0.jimcontent.com [s715e287d58b096e0.jimcontent.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Storage and Handling of Diazald Crystals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling guidelines for Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) crystals. Adherence to these protocols is critical to ensure the chemical's stability, minimize safety risks, and maintain its integrity for research and development applications. This compound is a key reagent, primarily used as a precursor for the in-situ generation of diazomethane, and as such, requires careful management.

Storage of this compound Crystals

Proper storage of this compound is paramount to preserving its chemical purity and preventing degradation. The following table summarizes the recommended storage conditions based on available stability data.

Table 1: Recommended Storage Conditions for this compound Crystals

| Parameter | Recommendation | Rationale & Remarks |

| Temperature | Short-term (up to 1 year): Room TemperatureLong-term: Refrigeration (2-8 °C)[1] | This compound is stable at room temperature for at least one year.[1] For prolonged storage, refrigeration is recommended to enhance stability.[1] It is heat-sensitive and may decompose and ignite when stored at temperatures above 40°C. |

| Humidity | Store in a dry place. | The specific relative humidity range is not defined in the literature, but a dry environment is crucial to prevent hydrolysis and degradation. Standard laboratory practices for moisture-sensitive compounds should be followed. |

| Light Exposure | Store in a tightly sealed, opaque container, such as a brown glass bottle.[1] | This compound is light-sensitive. Exposure to light can lead to degradation. |

| Container | Tightly closed container.[1] | Prevents contamination and exposure to atmospheric moisture. |

| Ventilation | Store in a well-ventilated area. | Ensures that in the unlikely event of decomposition or off-gassing, vapors are safely dispersed. |

Stability Profile

This compound is a thermally sensitive compound. Understanding its stability profile is crucial for safe handling and use.

Table 2: Thermal Stability of this compound

| Parameter | Value | Source |

| Melting Point | 59 °C | M.J. F. et al. (2024)[2] |

| Onset of Decomposition | 80 °C | M.J. F. et al. (2024)[2] |

| TD24 (Temperature for 24-hour time to maximum rate under adiabatic decomposition) | 73.33 °C | M.J. F. et al. (2024)[2] |

Chemical Incompatibilities

To prevent hazardous reactions, this compound crystals must be stored separately from incompatible materials.

Table 3: Chemical Incompatibilities of this compound

| Incompatible Material |

| Strong Acids |

| Strong Bases |

| Strong Oxidizing Agents |

| Strong Reducing Agents |

Handling of this compound Crystals

Due to its hazardous nature, strict safety protocols must be followed when handling this compound. It is a severe skin irritant and a potential sensitizer.

Experimental Protocol: General Laboratory Handling of this compound Crystals

This protocol outlines the standard procedure for weighing and preparing a solution of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

-

Wear a standard laboratory coat, closed-toe shoes, and long pants.

-

Chemical safety goggles that meet ANSI standard Z-87.1 are mandatory.

-

Use chemically resistant gloves (e.g., nitrile). Double gloving is recommended.

-

A face shield is recommended when handling larger quantities.

2. Engineering Controls:

-

All handling of solid this compound and its solutions must be conducted within a properly functioning chemical fume hood.[1]

-

The fume hood should have been certified within the last year.

3. Weighing Procedure:

-

Before handling, ensure the work area within the fume hood is clean and free of incompatible materials.

-

Place a calibrated analytical balance inside the fume hood or use a draft shield.

-

Carefully open the this compound container. Avoid creating dust.

-

Use a clean, dry spatula to transfer the desired amount of this compound crystals to a tared weighing boat or directly into the reaction vessel.

-

Close the this compound container tightly immediately after use.

-

Record the weight.

4. Solution Preparation:

-

Add the weighed this compound crystals to the desired solvent in the reaction vessel.

-

According to the Royal Society of Chemistry, this compound is soluble in ether, petroleum ether, benzene, chloroform, carbon tetrachloride, and ethanol.[3]

-

Stir the mixture gently until the crystals are fully dissolved.

5. Spill and Waste Disposal:

-

In case of a small spill within the fume hood, carefully sweep up the solid material with a brush and dustpan and place it in a designated, labeled waste container. Avoid generating dust.

-

For larger spills, evacuate the area and follow institutional emergency procedures.

-

Dispose of this compound waste according to local, state, and federal regulations. It should be treated as hazardous waste.

Logical Workflow for Handling this compound Crystals

The following diagram illustrates the logical workflow for the safe handling of this compound crystals in a laboratory setting.

Caption: Workflow for the safe handling of this compound crystals in a laboratory environment.

First Aid Measures

In case of exposure to this compound, immediate action is required.

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

This guide is intended to provide a comprehensive overview of the storage and handling of this compound crystals. It is not a substitute for a thorough understanding of the Material Safety Data Sheet (MSDS) and institutional safety protocols. Always consult the most recent MSDS for this compound before use and adhere to all local, state, and federal regulations.

References

An In-depth Technical Guide to the Thermal Stability of Diazald

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) is a widely utilized reagent, primarily as a precursor for the in-situ generation of diazomethane. Despite its utility, this compound is a thermally sensitive compound with the potential for runaway reactions and explosive decomposition. A thorough understanding of its thermal stability is paramount for safe handling, storage, and application in research and development. This technical guide provides a comprehensive overview of the thermal stability of this compound, consolidating data from various analytical techniques, detailing experimental protocols, and illustrating key decomposition pathways and analytical workflows.

Introduction

This compound is a pale yellow, crystalline solid with a molecular weight of 214.24 g/mol .[1][2][3][4][5][6] Its primary application lies in the generation of diazomethane, a versatile methylating agent in organic synthesis. However, the inherent thermal instability of the N-nitroso group makes this compound a hazardous substance if not handled with appropriate precautions.[1] This guide aims to provide a detailed technical resource for professionals working with this compound, focusing on its thermal decomposition behavior.

Physicochemical and Thermal Properties

A summary of the key physicochemical and thermal properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₃S | [5] |

| Molecular Weight | 214.24 g/mol | [2][3][4][6] |

| Melting Point | 59 - 62 °C | [1][3][5][6][7] |

| Appearance | Pale yellow solid/powder | [1][5] |

| N-NO Bond Dissociation Energy | 33.4 kcal/mol | [1] |

Thermal Stability Analysis: Data and Interpretation

The thermal stability of this compound has been investigated using various analytical techniques, primarily Differential Scanning Calorimetry (DSC). These studies provide critical data on the energetic properties and decomposition kinetics of the compound.

Differential Scanning Calorimetry (DSC) Data

DSC is a key technique for assessing the thermal stability of energetic materials. It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, decomposition onsets, and enthalpies of decomposition.

The following table summarizes DSC data for this compound obtained at various heating rates. It is important to note that the onset temperature of decomposition is dependent on the heating rate; higher heating rates typically result in higher observed onset temperatures.

| Heating Rate (K/min) | Onset of Melting (°C) | Onset of Decomposition (Tonset) (°C) | Enthalpy of Decomposition (ΔHd) (J/g) | Source(s) |

| 0.5 | 59 | ~80 | -1153 (average) | [7] |

| 1.0 | Not Reported | Not Reported | -1153 (average) | [7] |

| 2.0 | Not Reported | Not Reported | -1153 (average) | [7] |

| 2.5 | Not Reported | Not Reported | -1153 (average) | [7] |

| 5.0 | Not Reported | Not Reported | -1153 (average) | [7] |

The exothermic decomposition of this compound is significant, with an average energy release of -1153 J/g.[7] The onset of this exothermic event occurs in the region of 80°C, overlapping with its melting endotherm.[7]

Thermogravimetric Analysis (TGA)

While specific TGA data for the thermal decomposition of pure this compound is limited in the readily available literature, the technique is invaluable for understanding mass loss as a function of temperature. For this compound, a TGA experiment would be expected to show a significant mass loss corresponding to its decomposition. One study noted that TGA/MS analysis did not provide further insights into the decomposition mechanism, suggesting a complex fragmentation pattern.[7]

Accelerating Rate Calorimetry (ARC)

Accelerating Rate Calorimetry (ARC) is a technique used to simulate a "worst-case" thermal runaway scenario under adiabatic conditions.[8][9][10][11][12] Although specific ARC data for this compound is not widely published, kinetic modeling based on DSC data has been used to predict its behavior under adiabatic conditions. The calculated TD24 (temperature at which the time to maximum rate is 24 hours) for this compound is 73.33 °C, indicating a significant risk of a runaway reaction.[7] Direct experimental validation using ARC is recommended for a more precise assessment.[7]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible thermal analysis data. The following sections outline generalized experimental protocols for DSC, TGA, and ARC analysis of energetic materials like this compound.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is a standard method for evaluating the thermal properties of energetic materials.

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a high-pressure stainless steel crucible with a gold-plated copper seal.[7] The use of hermetically sealed crucibles is essential to contain any evolved gases and prevent evaporation.

-

Reference: An empty, sealed high-pressure crucible of the same type.

-

Atmosphere: Inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).

-

Ramp the temperature at a constant heating rate (e.g., 0.5, 1.0, 2.0, 2.5, or 5.0 K/min) to a final temperature well above the decomposition temperature (e.g., 350°C).[7]

-

-

Data Analysis: Determine the onset temperatures of melting and decomposition, peak temperatures, and the enthalpy of decomposition from the resulting thermogram.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines a standard method for determining the mass loss of a substance as a function of temperature.

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.

-

Atmosphere: Inert atmosphere, such as nitrogen or argon, at a consistent flow rate.

-

Temperature Program:

-

Equilibrate the sample at ambient temperature.

-

Heat the sample at a linear heating rate (e.g., 10 or 20 °C/min) to a final temperature where complete decomposition is expected.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss.

Accelerating Rate Calorimetry (ARC) Protocol

This protocol describes a method for assessing the potential for a thermal runaway reaction under adiabatic conditions.[11]

-

Instrument: An Accelerating Rate Calorimeter.

-

Sample Preparation: A precisely weighed sample of this compound (typically 1-10 g) is placed in a spherical, robust sample bomb made of a non-reactive material (e.g., titanium or stainless steel).

-

Method: The instrument operates in a "heat-wait-search" mode.

-

Heat: The sample is heated to a predetermined starting temperature.

-

Wait: The system holds the temperature constant to achieve thermal equilibrium.

-

Search: The instrument monitors the sample for any self-heating. If the rate of temperature rise exceeds a set sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

-

-

Adiabatic Mode: The heaters surrounding the sample bomb track the sample's temperature precisely, ensuring no heat is lost to the surroundings. The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

-

Data Analysis: The data is used to determine the onset temperature of the self-accelerating decomposition, the time to maximum rate (TMR), the adiabatic temperature rise (ΔTad), and the pressure generation profile.[12]

Decomposition Pathway and Experimental Workflows

Thermal Decomposition Pathway of this compound

The thermal decomposition of N-nitrosamides, including this compound, is a complex process. While the base-catalyzed decomposition to form diazomethane is well-understood, the purely thermal decomposition pathway is less defined.[1] It is known that the N-NO bond is the weakest bond in the molecule, with a bond dissociation energy of 33.4 kcal/mol, making its homolytic cleavage a likely initial step.[1]

Based on kinetic modeling of DSC data, the thermal decomposition of this compound has been proposed to follow a two-step consecutive mechanism (A → B → C).[7]

Caption: Proposed two-step thermal decomposition of this compound.

The hazardous decomposition products of this compound upon heating include nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide, and carbon dioxide.

Experimental Workflow for Thermal Stability Assessment

A logical workflow is essential for a comprehensive thermal stability assessment of a potentially hazardous compound like this compound.

Caption: Workflow for thermal stability assessment of this compound.

Safety, Handling, and Storage

Given its thermal sensitivity, strict safety protocols must be followed when handling and storing this compound.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5] It should be kept in a tightly sealed container. For prolonged storage, refrigeration is recommended.[5][13]

-

Handling: Use in a well-ventilated fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.[5]

-

Incompatibilities: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.

Conclusion

This compound is a thermally unstable compound that requires careful handling and a thorough understanding of its thermal properties for safe use. This guide has summarized key quantitative data from DSC analysis, which indicates a significant exothermic decomposition with an onset temperature around 80°C. While specific TGA and ARC data are not widely available, kinetic modeling suggests a high potential for a thermal runaway reaction. The provided experimental protocols offer a foundation for researchers to conduct their own thermal stability assessments. The illustrated decomposition pathway and experimental workflow provide a conceptual framework for understanding and investigating the thermal hazards associated with this compound. Adherence to strict safety, handling, and storage guidelines is essential to mitigate the risks associated with this valuable but hazardous reagent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound 99 80-11-5 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. n-Methyl-n-nitroso-p-toluenesulfonamide, 99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 10. paralab.pt [paralab.pt]

- 11. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 12. belmontscientific.com [belmontscientific.com]

- 13. pure.mpg.de [pure.mpg.de]

A Technical Guide to Diazald: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diazald (N-methyl-N-nitroso-p-toluenesulfonamide), a key reagent in organic synthesis. It details the compound's physicochemical properties, its primary application as a precursor to diazomethane, and provides a comprehensive experimental protocol for this conversion.

Core Properties of this compound

This compound is a pale yellow crystalline solid widely favored for the generation of diazomethane due to its relative stability and handling safety compared to other precursors.[1] Its key quantitative properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 80-11-5 | |

| Molecular Weight | 214.24 g/mol | |

| Chemical Formula | C₈H₁₀N₂O₃S | [1] |

| Appearance | Light yellow solid/crystals | [1][2] |

| Melting Point | 61-62 °C | [1] |

| Solubility | Insoluble in water; Soluble in ether, petroleum ether, and benzene | [2] |

| Stability | Stable in a brown bottle for several years | [2] |

Generation of Diazomethane from this compound

This compound is primarily used for the synthesis of diazomethane, a versatile but toxic and unstable methylating and cycloaddition agent. The reaction involves a base-catalyzed elimination, typically using potassium hydroxide (KOH) in a biphasic solvent system.[1]

The generation of diazomethane from this compound proceeds through a two-step elimination reaction initiated by a hydroxide base. The process is illustrated below.

References

An In-Depth Technical Guide on the Historical Context of Diazald® in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the historical significance and practical application of N-methyl-N-nitroso-p-toluenesulfonamide, commercially known as Diazald®, in the field of organic synthesis. It addresses the evolution of its use as a precursor for diazomethane, a critical but hazardous methylating agent.

Executive Summary

Diazomethane (CH₂N₂) is an exceptionally useful reagent for the methylation of carboxylic acids, phenols, and other acidic compounds, prized for its high reactivity and the clean nature of its reactions, which produce only nitrogen gas as a byproduct.[1][2] However, diazomethane itself is a toxic, explosive, and carcinogenic gas, making its handling and generation a significant challenge in laboratory and industrial settings.[1][3] Historically, a number of precursors were used for its synthesis, but many were themselves unstable or highly toxic. The introduction of this compound by de Boer and Backer in the 1950s marked a pivotal moment, offering a crystalline, stable, and safer solid precursor for the reliable generation of diazomethane.[4][5][6] This development significantly expanded the accessibility and safety of diazomethane-mediated reactions in organic synthesis.

Historical Perspective: The Need for a Safer Precursor

The utility of diazomethane was recognized long before a safe generation method was established. Early precursors, such as N-nitroso-N-methylurea (NMU), were effective but posed substantial risks due to their high toxicity and thermal instability.[3][7] The search for a safer alternative led to the development of N-methyl-N-nitroso-p-toluenesulfonamide.

Key Advantages of this compound over Predecessors:

-

Enhanced Stability: this compound is a crystalline solid with a melting point of 58-62°C, which is significantly more stable than many earlier precursors.[7]

-

Safety in Handling: As a solid, it is less prone to accidental inhalation and is easier to weigh and handle compared to volatile or shock-sensitive compounds.

-

Commercial Availability: Its stability allowed for its widespread commercialization, making it a readily accessible reagent for laboratories worldwide.[7][8]

The introduction of specialized glassware, often featuring flame-polished joints to avoid the sharp edges that could trigger detonation, further enhanced the safety of diazomethane generation from this compound.[1][4][9]

Synthesis and Reaction Mechanisms

Synthesis of this compound®

This compound is synthesized in a two-step process starting from p-toluenesulfonyl chloride. The first step involves the reaction with methylamine to form N-methyl-p-toluenesulfonamide. Subsequent nitrosation, typically using sodium nitrite in an acidic medium like glacial acetic acid, yields the final product, N-methyl-N-nitroso-p-toluenesulfonamide.[4][10]

Generation of Diazomethane from this compound®

Diazomethane is generated from this compound via a base-catalyzed decomposition. The reaction is typically carried out by treating a solution of this compound in a high-boiling point solvent like 2-(2-ethoxyethoxy)ethanol with a concentrated aqueous solution of a strong base, such as potassium hydroxide.[4] The mechanism involves nucleophilic attack of the hydroxide ion on the sulfonamide group, leading to the elimination of diazomethane.

Mechanism of Carboxylic Acid Esterification

The methylation of carboxylic acids with diazomethane is a straightforward acid-base reaction followed by nucleophilic substitution.[2] The carboxylic acid protonates the diazomethane to form a methyldiazonium cation, an excellent leaving group (N₂), and a carboxylate anion. The carboxylate then acts as a nucleophile, attacking the methyl group and displacing nitrogen gas to form the methyl ester.[2][3]

Quantitative Data

The yield of diazomethane from this compound is consistently high, making it a reliable precursor. The following table summarizes typical yields and reaction conditions.

| Precursor | Moles of Precursor | Base | Solvent System | Temperature (°C) | Yield of Diazomethane (%) | Reference |

| This compound® | 0.1 mol | KOH | Water/2-(2-ethoxyethoxy)ethanol/Ether | 70-75 | 64-69% | [4][5] |

| This compound® | 23 mmol | KOH | Water/Ethanol/Ether | 65 | ~72-93% | [11] |

Experimental Protocols

Protocol for Diazomethane Generation from this compound®

Caution: Diazomethane is toxic and potentially explosive. All operations should be conducted in a well-ventilated fume hood behind a safety shield. Use of specialized, flame-polished glassware without ground-glass joints is strongly recommended to minimize the risk of explosion.[4][9]

Apparatus: A distillation apparatus with a dropping funnel, a condenser, and a receiving flask cooled in an ice-salt or dry ice/isopropanol bath.[11]

Reagents:

-

Potassium hydroxide (6.0 g)

-

Water (10 mL)

-

2-(2-ethoxyethoxy)ethanol (35 mL)

-

This compound® (21.4 g, 0.1 mol)

-

Diethyl ether (approx. 150 mL)

Procedure:

-

In the distillation flask, dissolve potassium hydroxide in water, then add the 2-(2-ethoxyethoxy)ethanol and 10 mL of ether.[4]

-

Heat the flask in a water bath to 70-75°C.[5]

-

Dissolve the this compound® in 125 mL of diethyl ether and place this solution in the dropping funnel.

-

Add the this compound® solution dropwise to the heated, stirring base solution over approximately 20 minutes. The rate of addition should be roughly equal to the rate of distillation.[4]

-

As the diazomethane co-distills with the ether, a yellow solution will collect in the cooled receiving flask.

-

Once the addition is complete, slowly add an additional 25-50 mL of ether to the distillation flask to ensure all diazomethane has been carried over.[4]

-

Continue distillation until the distillate is colorless. The resulting ethereal solution contains the diazomethane and should be used immediately without storage.

Protocol for the Methylation of a Carboxylic Acid

-

Dissolve the carboxylic acid in a suitable solvent such as diethyl ether in a flask.

-

Cool the flask in an ice bath.

-

Slowly add the freshly prepared ethereal solution of diazomethane with stirring. Addition is continued until the yellow color of diazomethane persists and nitrogen evolution ceases.[1]

-

Allow the reaction to stir for a few minutes after the addition is complete.

-

Quench any excess diazomethane by carefully adding a few drops of acetic acid until the yellow color disappears.[1]

-

The reaction mixture can then be concentrated and the resulting methyl ester purified by standard methods.

Modern Alternatives and Conclusion

While this compound® represented a major advancement in safety, the inherent risks of diazomethane have driven the development of even safer alternatives. Trimethylsilyldiazomethane (TMS-diazomethane) is now a widely used substitute.[3][12] It is a commercially available solution that is not explosive and can often be used directly for methylations, circumventing the need for in-situ generation.

Despite the advent of newer reagents, the historical importance of this compound® is undeniable. It transformed diazomethane from a specialist's reagent into a broadly accessible tool for organic synthesis, paving the way for countless discoveries in medicinal chemistry, natural product synthesis, and materials science. Its story is a classic example of how reagent and methods development can profoundly impact the field of chemistry.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Diazomethane - Wikipedia [en.wikipedia.org]

- 4. pure.mpg.de [pure.mpg.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. s715e287d58b096e0.jimcontent.com [s715e287d58b096e0.jimcontent.com]

- 7. 80-11-5 | India [ottokemi.com]

- 8. calpaclab.com [calpaclab.com]

- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 10. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Technical Guide to Diazomethane Precursors: Diazald in Focus

For Researchers, Scientists, and Drug Development Professionals

Diazomethane (CH₂N₂) is an exceptionally versatile and highly reactive C1 building block in organic synthesis, primarily utilized for the methylation of carboxylic acids, phenols, and other acidic compounds. It also plays a crucial role in cyclopropanation reactions and the Arndt-Eistert homologation of carboxylic acids.[1][2] However, its utility is significantly hampered by its extreme toxicity, carcinogenic nature, and high risk of explosion as a gas and in solution.[3][4] Consequently, the in-situ generation of diazomethane from stable precursors is the standard and recommended laboratory practice.

This technical guide provides an in-depth comparison of common diazomethane precursors, with a particular focus on N-methyl-N-nitroso-p-toluenesulfonamide, commercially known as Diazald. We will delve into their chemical properties, safety profiles, and reaction conditions, presenting quantitative data in a comparative format. Detailed experimental protocols for key precursors are also provided, alongside visualizations of reaction mechanisms and experimental workflows to ensure a comprehensive understanding for researchers and professionals in drug development.

Comparison of Common Diazomethane Precursors

The choice of a diazomethane precursor is a critical decision in experimental design, balancing reactivity, safety, and practicality. The most widely used precursors include this compound, N-methyl-N-nitrosourea (NMU), N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), and trimethylsilyldiazomethane (TMS-diazomethane), a safer, non-explosive alternative.[1][5]

| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Physical State | Key Advantages | Key Disadvantages |

| This compound | C₈H₁₀N₂O₃S | 214.24 | Yellow solid | Relatively safe, stable solid, commercially available, good yield.[4][6] | Thermally sensitive (explodes at melting point of ~60°C), requires strong base and heating.[6][7] |

| NMU | C₂H₅N₃O₂ | 103.08 | Pale yellow solid | Original precursor, good atom efficiency.[1][8] | Unstable above 20°C, shock-sensitive, highly toxic.[1] |

| MNNG | C₂H₅N₅O₃ | 147.09 | Pale yellow solid | Can be used with aqueous base.[9] | Mutagenic, toxic.[6] |

| Liquizald | C₈H₁₅N₂O₂ | 171.22 | Liquid | Higher thermal stability than this compound (onset temperature 170°C).[10][11] | Potential for side reactions with the mesityl oxide byproduct.[10] |

| TMS-Diazomethane | (CH₃)₃SiCHN₂ | 114.22 | Greenish-yellow liquid | Non-explosive, commercially available in solution, stable.[5][12] | Highly toxic by inhalation, slower reaction rate than diazomethane.[13][14] |

Table 1: Comparison of Diazomethane Precursors. This table summarizes the key properties and characteristics of common diazomethane precursors.

Reaction Conditions and Yields

The efficiency of diazomethane generation is highly dependent on the precursor and the reaction conditions employed. The following table provides a comparative overview of typical reaction parameters and reported yields.

| Precursor | Base | Solvent | Temperature (°C) | Reported Yield (%) |

| This compound | KOH or NaOH | Ethanol/Water/Ether | 65-70 | 64-69[15] |

| NMU | KOH | Water/Ether | 0-50 | ~65 (microfluidic)[1] |

| MNNG | Aqueous base | - | - | - |

| Liquizald | Base | - | - | - |

| TMS-Diazomethane | (Used directly) | Methanol (for esterification) | Room Temperature | High[14] |

Table 2: Typical Reaction Conditions and Yields for Diazomethane Generation. This table provides a summary of the reaction conditions for generating diazomethane from various precursors.

Experimental Protocols

Safe and efficient generation of diazomethane requires strict adherence to established protocols and the use of appropriate glassware.

Protocol 1: Diazomethane Generation from this compound

This protocol is adapted from established procedures for the small-scale generation of diazomethane.[3][4]

Warning: This procedure must be performed in a well-ventilated fume hood behind a safety shield. Use only flame-polished glassware with no scratches. Avoid ground glass joints.

Reagents and Equipment:

-

This compound (N-methyl-N-nitroso-p-toluenesulfonamide)

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Water

-

Diethyl ether

-

Specialized diazomethane generation apparatus (e.g., Aldrich Mini-Diazald® apparatus) with a condenser and a receiving flask cooled in an ice bath.

-

Teflon-coated stir bar

Procedure:

-

In the reaction flask of the apparatus, prepare a solution of KOH in a mixture of water and ethanol.

-

Heat the solution to 65°C in a water bath to dissolve the KOH.

-

In a separate flask, dissolve this compound in diethyl ether.

-

Set up the distillation apparatus with the receiving flask containing a small amount of ether and cooled to 0°C. The distillation arm should dip below the surface of the ether in the receiving flask.

-

Slowly add the this compound solution to the heated KOH solution in the reaction flask.

-

Diazomethane will co-distill with the ether as a yellow solution. The rate of addition should be controlled to match the rate of distillation.

-

Continue the distillation until the distilling ether is colorless.

-

The resulting ethereal solution of diazomethane should be used immediately and should not be stored.

-

Any unused diazomethane must be quenched by slowly adding acetic acid until the yellow color disappears and gas evolution ceases.

Protocol 2: Diazomethane Generation from N-Methyl-N-nitrosourea (NMU)

This simplified procedure is for small-scale generation and immediate use.[16]

Warning: NMU is unstable and potentially explosive. Handle with extreme care.

Procedure:

-

In a flask, cool a two-phase mixture of 40% aqueous KOH and diethyl ether to 5°C.

-

Slowly add finely powdered NMU in small portions to the cooled and stirred mixture.

-

The yellow ether layer containing diazomethane can be decanted for immediate use.[16]

Visualizing the Chemistry

Mechanism of Diazomethane Generation from this compound

The generation of diazomethane from this compound proceeds via a base-catalyzed elimination reaction.

References

- 1. Diazomethane - Wikipedia [en.wikipedia.org]

- 2. Trimethylsilyldiazomethane in the preparation of diazoketones via mixed anhydride and coupling reagent methods: a new approach to the Arndt-Eistert synthesis [organic-chemistry.org]

- 3. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On-Demand Generation and Consumption of Diazomethane in Multistep Continuous Flow Systems: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. s715e287d58b096e0.jimcontent.com [s715e287d58b096e0.jimcontent.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 15. pure.mpg.de [pure.mpg.de]

- 16. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

step-by-step protocol for diazomethane generation from Diazald.

The synthesis and handling of diazomethane are extremely hazardous procedures and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety equipment. Diazomethane is a potent poison, a carcinogen, and is highly explosive. Due to these significant risks, providing a step-by-step protocol for its generation is not advisable.

Instead, this document will focus on the principles of diazomethane safety, its chemical properties, and the considerations for its use in research, in line with promoting chemical safety and responsible conduct.

Understanding Diazomethane

Diazomethane (CH₂N₂) is a valuable but highly reactive and hazardous reagent used in organic synthesis, primarily for methylation reactions, such as the conversion of carboxylic acids to methyl esters. Its utility is tempered by its significant dangers.

Key Hazards:

-

Toxicity: Diazomethane is a potent poison that can cause severe irritation to the skin, eyes, and respiratory tract. Inhalation can lead to pulmonary edema.

-

Carcinogenicity: It is a suspected human carcinogen.

-

Explosivity: Both gaseous diazomethane and its concentrated solutions are prone to explosive decomposition. This can be initiated by sharp edges (like ground-glass joints), heat, light, or contact with certain metals.

Principles of Safe Handling and Generation

Given the hazards, the generation and use of diazomethane are governed by strict safety principles rather than a simple protocol.

-

Specialized Equipment: Generation is typically performed in dedicated glassware designed to be free of sharp edges or ground-glass joints to minimize the risk of explosion. A blast shield is mandatory.

-

In Situ Generation and Use: Whenever possible, diazomethane should be generated and consumed in the same reaction vessel (in situ) or generated immediately before use and used as a dilute solution. It should never be stored.

-

Controlled Reaction Conditions: The generation reaction, typically involving the base-catalyzed decomposition of a precursor like Diazald™ (N-methyl-N-nitroso-p-toluenesulfonamide), must be carried out at low temperatures (e.g., in an ice bath) to control the rate of gas evolution and prevent overheating.

-

Proper Quenching: Any excess diazomethane must be safely neutralized (quenched) at the end of a reaction. This is typically done by slowly adding a weak acid, such as acetic acid, until the characteristic yellow color of diazomethane disappears.

Alternative Methylating Agents

Due to the significant risks associated with diazomethane, the scientific community has developed safer alternatives for many applications. Before considering diazomethane, researchers should evaluate if one of the following could be used instead.

| Reagent | Advantages | Disadvantages | Common Applications |

| (Trimethylsilyl)diazomethane (TMS-diazomethane) | Commercially available as a stable solution; less explosive than diazomethane. | Still toxic and requires careful handling. | Esterification of carboxylic acids, methylation of phenols. |

| Trimethylsulfonium hydroxide | A non-gaseous, salt-based reagent. | Can be a strong base, potentially causing side reactions. | Methylation of a wide range of functional groups. |

| Methyl iodide (CH₃I) | A common, powerful methylating agent. | Toxic and a suspected carcinogen. Reactions often require a base. | Sₙ2 reactions, methylation of amines and thiols. |

| Dimethyl sulfate ((CH₃)₂SO₄) | A potent and cost-effective methylating agent. | Highly toxic and carcinogenic. | Industrial-scale methylations. |

Decision-Making for Methylation

The choice of a methylating agent involves a careful risk-benefit analysis. The following diagram illustrates a simplified decision-making workflow.

Caption: Decision workflow for selecting a methylating agent.

This information is for educational purposes only and is intended to highlight the significant hazards of diazomethane and the importance of considering safer alternatives. It is not a substitute for formal laboratory safety training and established institutional protocols. Always consult with your institution's environmental health and safety department before handling highly hazardous materials.

Application Notes and Protocols for In Situ Generation of Diazomethane Using Diazald

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazomethane (CH₂N₂) is a highly versatile and reactive C1 building block in organic synthesis, primarily used for the methylation of carboxylic acids to form methyl esters, in the Arndt-Eistert homologation of carboxylic acids, and for cyclopropanation of alkenes.[1][2] However, its utility is often overshadowed by its significant safety hazards; diazomethane is extremely toxic, carcinogenic, and potentially explosive.[2][3][4] Due to these risks, it is almost always generated in situ for immediate consumption.[1][5]

This document provides detailed protocols for the safe, laboratory-scale in situ generation of diazomethane from its precursor, Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide), a more stable and easily handled solid.[6][7] The procedures outlined are intended for use by trained professionals in a controlled laboratory environment with appropriate safety measures in place.

Safety Precautions: A Critical Overview

WARNING! Diazomethane is a highly toxic and explosive substance. All procedures involving its generation and use must be conducted in a certified chemical fume hood, behind a blast shield.[6][8]

-

Toxicity and Exposure: Diazomethane is a potent poison and a suspected carcinogen.[4][6] Inhalation can cause severe irritation to the respiratory tract and may lead to pulmonary edema.[6] Long-term exposure can lead to sensitization and asthma-like symptoms.[3]

-

Explosion Hazard: Diazomethane can explode without warning, both as a gas and in solution.[6] Detonations can be initiated by rough surfaces (such as ground-glass joints), intense light, certain metals, and heat (temperatures above 100 °C).[1][3][9] It is imperative to use only flame-polished glassware or specialized kits with Clear-Seal® joints.[3][8]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, a face shield, and impermeable gloves (double-gloving is recommended) when handling this compound® or diazomethane solutions.[4][10]

-

Handling and Storage: this compound® is a severe skin irritant and should be handled with care.[6] While stable at room temperature for about a year, prolonged storage in a refrigerator is recommended.[6] Never store solutions of diazomethane. It should be generated and used immediately.[4][8]

-

Emergency Procedures: In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[3] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3] If inhaled, move the individual to fresh air and seek emergency medical help.[3] Spills should be handled with extreme caution; small spills inside a fume hood can be allowed to evaporate by closing the sash, while larger spills require immediate evacuation and emergency response.[8]

Quantitative Data Summary

The following table summarizes typical quantities and yields for the generation of diazomethane from this compound® using a standard laboratory apparatus.

| Precursor (this compound®) | Base (Potassium Hydroxide) | Solvents | Expected Yield of Diazomethane | Molar Yield (%) | Reference |

| 5.0 g (23.3 mmol) | 2.5 g in 4 mL H₂O | Ether (8 mL), 2-(2-Ethoxyethoxy)ethanol (14 mL) | 700 - 900 mg | 71 - 92% | [6] |

| 5.0 g (23.3 mmol) | 5.0 g in 8 mL H₂O | Ether (45 mL), 95% Ethanol (10 mL) | 700 - 900 mg | 71 - 92% | [6] |

Note: Yields can vary based on the efficiency of the distillation and the specific apparatus used.

Experimental Protocols

Protocol 1: Generation of an Ethereal Solution of Diazomethane

This protocol is adapted from standard procedures for generating a solution of diazomethane in diethyl ether, which may contain small amounts of alcohol.[6]

Materials:

-

This compound® (N-methyl-N-nitroso-p-toluenesulfonamide)

-

Potassium hydroxide (KOH)

-

Diethyl ether (anhydrous)

-

95% Ethanol

-

Water (deionized)

-

Dry ice